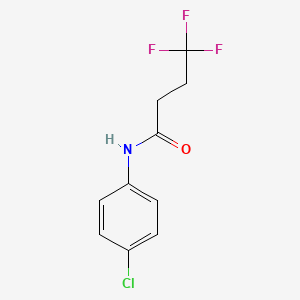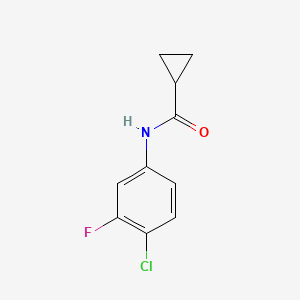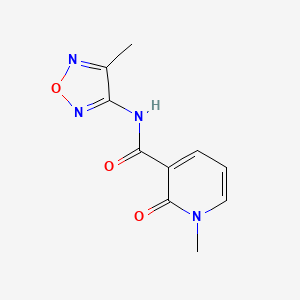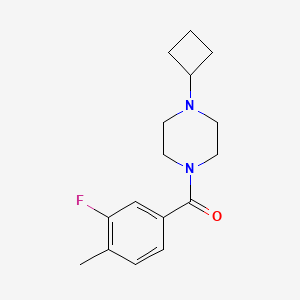![molecular formula C17H21N3O B12239541 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B12239541.png)
1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 2-methoxyphenylpiperazine with pyridine-4-carboxaldehyde under specific conditions. The reaction may be catalyzed by acids or bases and often requires solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the pyridin-4-ylmethyl group.
4-[(Pyridin-4-yl)methyl]piperazine: Lacks the 2-methoxyphenyl group.
1-(2-Hydroxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-4-[(pyridin-4-yl)methyl]piperazine is unique due to the presence of both the 2-methoxyphenyl and pyridin-4-ylmethyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O/c1-21-17-5-3-2-4-16(17)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h2-9H,10-14H2,1H3 |
InChI Key |
URMZOIBRAZRKPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12239458.png)
![2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12239465.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine](/img/structure/B12239477.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12239486.png)
![5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239493.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)

![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12239524.png)

![1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12239528.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239533.png)
![6,7-Dimethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239542.png)
